2-(Bromomethyl)-3-methylnaphthalene physical and chemical properties
2-(Bromomethyl)-3-methylnaphthalene physical and chemical properties
An In-depth Technical Guide to 2-(Bromomethyl)-3-methylnaphthalene: Properties, Synthesis, and Applications
Introduction
2-(Bromomethyl)-3-methylnaphthalene is a substituted polycyclic aromatic hydrocarbon that serves as a crucial and highly reactive intermediate in synthetic organic chemistry. Its structure, featuring a reactive benzylic bromide handle on a rigid naphthalene scaffold, makes it a valuable building block for the construction of more complex molecular architectures. For researchers in materials science and drug discovery, this compound offers a platform for introducing the 3-methyl-2-naphthylmethyl moiety into target molecules, potentially imparting unique photophysical properties or biological activities. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthetic methodologies, and potential applications, with a focus on the practical insights required by scientists in the field.
Molecular Structure and Physicochemical Properties
The unique arrangement of the bromomethyl and methyl groups on the naphthalene core dictates the compound's reactivity and physical characteristics. The electron-donating methyl group and the reactive bromomethyl group at adjacent positions influence the electronic properties of the aromatic system.
Compound Identification
| Identifier | Value |
| IUPAC Name | 2-(bromomethyl)-3-methylnaphthalene |
| Molecular Formula | C₁₂H₁₁Br |
| Molecular Weight | 235.12 g/mol |
| Monoisotopic Mass | 234.00441 Da[1] |
| InChIKey | WNKGWGYRZPIHSQ-UHFFFAOYSA-N[1] |
| SMILES | CC1=CC2=CC=CC=C2C=C1CBr[1] |
Physical Properties
Experimental physical data for 2-(bromomethyl)-3-methylnaphthalene is not extensively documented in publicly available literature.[1] However, properties can be estimated based on its structure and comparison with closely related isomers like 2-(bromomethyl)naphthalene. It is expected to be a solid at room temperature with low solubility in water but good solubility in common organic solvents like chloroform, dichloromethane, and toluene.[2][3]
| Property | Value | Source |
| Appearance | White to cream or light beige crystalline solid (Expected) | [2][3] |
| Melting Point | Data not available. For comparison, 2-(bromomethyl)naphthalene melts at 51-54 °C.[2] | N/A |
| Boiling Point | Data not available. For comparison, 2-(bromomethyl)naphthalene boils at 213 °C at 100 mmHg.[2] | N/A |
| Storage Temperature | 2-8°C, under inert gas, protected from moisture.[3] | N/A |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and quality control of 2-(bromomethyl)-3-methylnaphthalene. While specific experimental spectra for this exact isomer are sparse, the expected spectral features can be reliably predicted based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in deuterated chloroform (CDCl₃).
-
¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the methyl and bromomethyl protons, alongside complex multiplets for the aromatic protons.
-
A singlet for the methyl protons (CH₃) around δ 2.4-2.6 ppm.
-
A singlet for the benzylic protons (CH₂Br) around δ 4.7-4.9 ppm. This downfield shift is characteristic of protons on a carbon adjacent to both an aromatic ring and a bromine atom.
-
A series of multiplets in the aromatic region (δ 7.3-8.0 ppm) corresponding to the six protons on the naphthalene ring.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will show signals for each unique carbon atom.
-
A signal for the methyl carbon (CH₃) around δ 15-20 ppm.
-
A signal for the benzylic carbon (CH₂Br) around δ 30-35 ppm.
-
A series of signals in the aromatic region (δ 125-135 ppm) for the ten carbons of the naphthalene core.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can reveal structural information through fragmentation patterns. Atmospheric Pressure Photo Ionization (APPI) or Electron Ionization (EI) are suitable techniques.[4][5]
-
Molecular Ion Peak ([M]⁺): A characteristic isotopic pattern for bromine will be observed, with two peaks of nearly equal intensity at m/z 234 and 236.
-
Major Fragment: The most significant fragment typically corresponds to the loss of the bromine radical ([M-Br]⁺), resulting in a strong peak at m/z 155. This corresponds to the stable 3-methyl-2-naphthylmethyl carbocation.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present.
-
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Peaks in the 1500-1600 cm⁻¹ region.
-
CH₂ bending: A peak around 1450 cm⁻¹.
-
C-Br stretching: A peak in the 600-700 cm⁻¹ region.
Experimental Protocol: General Spectroscopic Analysis Workflow
The following protocol outlines a self-validating system for the characterization of a newly synthesized batch of 2-(bromomethyl)-3-methylnaphthalene.
Step 1: Sample Preparation
-
NMR: Dissolve 5-10 mg of the purified solid in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals overwhelming the analyte's spectrum.
-
MS (APPI): Prepare a stock solution of 1 mg/mL in methanol. Further dilute to a working concentration of ~1 ng/μL for analysis.[4] This ensures the sample is sufficiently dilute for effective ionization.
-
IR (ATR): Place a small amount of the solid sample directly on the ATR crystal. This technique requires minimal sample preparation.
Step 2: Data Acquisition
-
NMR: Acquire ¹H and ¹³C spectra on a high-field spectrometer (e.g., 400 MHz or higher). Standard pulse programs are sufficient.[6]
-
MS: Introduce the sample into the mass spectrometer. For APPI, this can be done via LC-MS/MS.[4] Acquire a full scan spectrum to identify the molecular ion and a product ion scan to confirm fragmentation.
-
IR: Record a background spectrum first, then the sample spectrum over a range of 4000-400 cm⁻¹.
Step 3: Data Analysis & Validation
-
NMR: Integrate the proton signals; the ratio should correspond to the number of protons (e.g., 3H for CH₃, 2H for CH₂Br, 6H for aromatic). Compare chemical shifts to predicted values.
-
MS: Verify the molecular weight from the [M]⁺ peak and confirm the presence of bromine via the isotopic pattern. The observation of the [M-Br]⁺ fragment at m/z 155 provides strong structural validation.
-
IR: Confirm the presence of key functional group vibrations as outlined above. The absence of a broad peak around 3300 cm⁻¹ confirms the lack of -OH impurities (e.g., from the starting material if synthesizing from the corresponding alcohol).
Synthesis and Reactivity
Proposed Synthesis: Free-Radical Bromination
The most direct and industrially scalable method for preparing 2-(bromomethyl)-3-methylnaphthalene is via the free-radical bromination of 2,3-dimethylnaphthalene. This reaction leverages the stability of the benzylic radical intermediate.
Reaction: 2,3-Dimethylnaphthalene + NBS → 2-(Bromomethyl)-3-methylnaphthalene + Succinimide
The choice of N-Bromosuccinimide (NBS) as the brominating agent is crucial. NBS provides a low, constant concentration of molecular bromine (Br₂), which minimizes competitive electrophilic aromatic substitution on the naphthalene ring. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the reaction.[7]
Experimental Protocol: Synthesis
Materials:
-
2,3-Dimethylnaphthalene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylnaphthalene (1 equivalent) in anhydrous CCl₄. The use of an anhydrous solvent is critical to prevent hydrolysis of NBS.
-
Addition of Reagents: Add NBS (1 equivalent) and a catalytic amount of AIBN (0.02 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 77°C). The reaction is often initiated by the decomposition of AIBN. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of succinimide, which floats on the surface.[7] Continue refluxing for 2-4 hours or until TLC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter off the succinimide and wash it with a small amount of cold CCl₄.[7]
-
Purification: Combine the filtrates and remove the CCl₄ under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield the final product as a crystalline solid.[7]
Reactivity and Synthetic Utility
The synthetic value of 2-(bromomethyl)-3-methylnaphthalene stems from the high reactivity of the benzylic bromide. This group is an excellent electrophile and readily participates in nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a variety of functional groups.
Key Reactions:
-
Cyanation: Reaction with sodium or potassium cyanide to form the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
-
Alkoxylation/Phenoxylation: Reaction with alkoxides or phenoxides to form ethers.
-
Azide Formation: Reaction with sodium azide to produce 2-(azidomethyl)-3-methylnaphthalene, a precursor for amines or for use in "click" chemistry.[2]
-
Phosphonium Salt Formation: Reaction with triphenylphosphine to generate a phosphonium salt, a key reagent in Wittig reactions for alkene synthesis.
Applications in Research and Drug Development
As a versatile chemical intermediate, 2-(bromomethyl)-3-methylnaphthalene is valuable in several areas of research.[2]
-
Pharmaceutical Synthesis: Naphthalene derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8] In-silico studies of the related compound 2-(bromomethyl)naphthalene have shown promising anticancer potential based on molecular docking scores.[8][9] The title compound serves as a starting material to synthesize libraries of novel naphthalene-containing molecules for biological screening.
-
Materials Science: The rigid, planar naphthalene core can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The reactive handle allows for its attachment to polymer backbones or other functional materials.[10]
Safety and Handling
Hazard Identification: Based on data for the closely related 2-(bromomethyl)naphthalene, this compound should be handled as a hazardous substance.[11]
-
Corrosive: Causes severe skin burns and eye damage.[12][13] Contact with moisture can release hydrogen bromide (HBr), which is also corrosive.
-
Lachrymator: The vapors are irritating to the eyes and mucous membranes, causing tearing.[13]
-
Sensitizer: May cause an allergic skin reaction upon repeated contact.[12]
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[14] Storage at 2-8°C is recommended to ensure long-term stability.
-
Spills: In case of a spill, avoid generating dust. Sweep up the material carefully and place it into a suitable container for disposal.[13]
References
-
Erdoğan, M. (2021). An Efficient Synthetic Approach for The Transition Metal-Free Preparation of 2-Bromo-3-(Bromomethyl)Naphthalene from Naphthalene. Sakarya University Journal of Science, 25(3), 714-722. [Link]
-
Erdoğan, M. (2021). An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Bromomethylnaphthalene. PubChem. Retrieved March 26, 2026, from [Link]
-
PrepChem. (n.d.). Preparation of 2-(bromomethyl)naphthalene. PrepChem.com. Retrieved March 26, 2026, from [Link]
-
Chemical Synthesis Database. (n.d.). 2-(bromomethyl)-1,4-dimethoxy-3-methylnaphthalene. Chemical Synthesis Database. Retrieved March 26, 2026, from [Link]
-
ChemBK. (n.d.). 2-(Bromomethyl)naphthalene. ChemBK. Retrieved March 26, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-3-(bromomethyl)naphthalene. PubChem. Retrieved March 26, 2026, from [Link]
-
Waters Corporation. (n.d.). Analysis of 2-(Bromomethyl)Naphthalene by Atmospheric Pressure Photo Ionization. Waters Corporation. Retrieved March 26, 2026, from [Link]
- Vinayakrishnan, A., et al. (2025). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. International Journal of Pharmaceutical Sciences, 3(1), 1964-1969.
-
Biological Magnetic Resonance Bank. (n.d.). 2-methylnaphthalene. BMRB. Retrieved March 26, 2026, from [Link]
-
PubChemLite. (n.d.). 2-(bromomethyl)-3-methylnaphthalene. PubChemLite. Retrieved March 26, 2026, from [Link]
-
NextSDS. (n.d.). 2-BROMO-3-METHYLNAPHTHALENE — Chemical Substance Information. NextSDS. Retrieved March 26, 2026, from [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 2-(Bromomethyl)-Naphthalene, 96%. Cole-Parmer. Retrieved March 26, 2026, from [Link]
-
Vinayakrishnan, A., et al. (2025). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. International Journal of Pharmaceutical Sciences. [Link]
-
NIST. (n.d.). Naphthalene, 2-(bromomethyl)-. NIST WebBook. Retrieved March 26, 2026, from [Link]
-
Chemsrc. (n.d.). 2-bromo-3-methyl-naphthalene. Chemsrc. Retrieved March 26, 2026, from [Link]
Sources
- 1. PubChemLite - 2-(bromomethyl)-3-methylnaphthalene (C12H11Br) [pubchemlite.lcsb.uni.lu]
- 2. 2-(Bromomethyl)naphthalene | 939-26-4 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. waters.com [waters.com]
- 5. Naphthalene, 2-(bromomethyl)- [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. 2-bromo-3-methyl-naphthalene | CAS#:939-15-1 | Chemsrc [chemsrc.com]
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